3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a fused benzooxazepine ring system. Its structure includes a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl moiety linked via a sulfonamide group to a 3-chloro-4-fluorophenyl substituent.
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c1-17(2)9-25-15-7-10(3-6-14(15)20-16(17)22)21-26(23,24)11-4-5-13(19)12(18)8-11/h3-8,21H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIHMGTMGDWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide is a member of a class of chemical compounds that have garnered interest for their potential biological activities. This article aims to delve into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C16H17ClF N2O2S
- Molecular Weight : 354.84 g/mol
Structural Characteristics
The compound features a chloro and fluorine substituent on a benzenesulfonamide backbone, which is linked to a tetrahydrobenzo[b][1,4]oxazepine moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation and inflammation.
- Receptor Modulation : It may also modulate receptors involved in neurotransmission and pain pathways.
Efficacy in Cell Lines
Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. A comparative study highlighted its efficacy against human tumor cell lines such as:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant antitumor potential.
Anti-inflammatory Activity
In addition to its cytotoxic properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies indicate it reduces pro-inflammatory cytokine production in macrophages, potentially providing therapeutic benefits in inflammatory diseases.
Study 1: Cancer Treatment
A recent study investigated the effects of this compound on breast cancer models. The results indicated a reduction in tumor size and improved survival rates in treated mice compared to controls. Histological analysis revealed decreased proliferation markers in tumor tissues, supporting its role as a therapeutic agent.
Study 2: Neurological Effects
Another study focused on the neuroprotective properties of the compound. It was found to enhance neuronal survival under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.
Scientific Research Applications
Anti-inflammatory Properties
The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammation and pain pathways. Inhibition of COX-2 can lead to reduced inflammation without the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Key Findings:
- Reduced Side Effects : Compared to conventional NSAIDs, the compound demonstrates a significantly lower incidence of gastrointestinal complications due to its selective action on COX-2 in tissues with low carbonic anhydrase (CA) distribution .
- Applications : It is useful for treating various inflammatory diseases and conditions such as arthritis, surgical pain, and other pain-related disorders.
COX-Mediated Cancer Inhibition
Research indicates that the compound may also play a role in inhibiting COX-mediated cancers, including colon cancer. The dual inhibition of COX-2 and CA suggests potential therapeutic benefits in reducing tumor growth and metastasis .
Case Studies:
- Colon Cancer : Studies have shown that compounds with similar structures can significantly reduce tumor size and incidence in animal models of colon cancer .
- Neurodegenerative Diseases : The compound's anti-inflammatory properties may extend to neurodegenerative diseases such as Alzheimer's disease, where inflammation plays a critical role .
Pharmacological Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be inferred from the sulfonamide and benzamide derivatives in . Below is a comparative analysis based on substituent effects and known applications:
Table 1: Structural and Functional Comparison
Key Observations:
This contrasts with prosulfuron, which uses a trifluoropropyl group for similar effects . The benzooxazepine core introduces conformational rigidity, differing from the flexible benzamide or triazine backbones of analogs.
Biological Activity :
- Sulfonamides like prosulfuron inhibit acetolactate synthase (ALS) in plants . The target compound’s sulfonamide group may confer analogous enzyme-targeting capabilities.
- Unlike diflubenzuron (a chitin synthesis inhibitor), the benzooxazepine moiety in the target compound suggests a distinct mechanism, possibly targeting mammalian enzymes (e.g., kinases or proteases).
Synthetic Accessibility :
- The benzooxazepine scaffold requires multi-step synthesis, whereas triazine-based sulfonamides (e.g., prosulfuron) are more modular. This impacts scalability for agricultural vs. pharmaceutical applications.
Research Findings and Limitations
- Structural Analysis : Crystallographic data for the target compound are unavailable in the evidence. However, software like SHELXL () is widely used for refining such structures, emphasizing the need for X-ray diffraction studies to confirm its conformation .
- Activity Gaps: focuses on agrochemicals, but the target compound’s benzooxazepine core is more common in pharmaceuticals (e.g., anxiolytics or antivirals).
- Substituent Effects : The 3,3-dimethyl group on the oxazepine ring may increase metabolic stability compared to simpler analogs, a hypothesis requiring in vitro validation.
Q & A
Q. What are the critical steps in synthesizing 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide?
The synthesis typically involves:
Oxazepine Ring Formation : Cyclization of precursors (e.g., amino alcohols with ketones) under controlled pH and temperature to form the tetrahydrobenzo[b][1,4]oxazepine core .
Sulfonamide Coupling : Reaction of the oxazepine intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to form the sulfonamide linkage .
Purification : Use of column chromatography or HPLC to isolate the final product, followed by structural validation via NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated in academic research?
Key analytical methods include:
- NMR Spectroscopy : Confirms the presence of the sulfonamide (-SO₂NH-) and oxazepine (C-O-C) groups via characteristic chemical shifts .
- Mass Spectrometry : Validates molecular weight (e.g., 420.91 g/mol for analogs) and fragmentation patterns .
- X-ray Crystallography : Resolves the 3D conformation of the benzoxazepine core and sulfonamide substituents, critical for structure-activity studies .
Q. What preliminary biological screening approaches are used for this compound?
- Enzyme Inhibition Assays : Tests against targets like spleen tyrosine kinase (SYK) using fluorescence polarization or ELISA to measure IC₅₀ values .
- Cell Viability Studies : Evaluates antiproliferative effects in cancer cell lines (e.g., MTT assays) .
- Solubility Profiling : Determines solubility in DMSO or PBS for in vitro assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?
Optimization Strategies :
- Catalyst Screening : Use of Pd-based catalysts for coupling reactions to reduce side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Temperature Control : Maintaining 60–80°C during cyclization minimizes decomposition .
Pitfalls : - Impurity Formation : Unreacted sulfonyl chloride residues require rigorous washing with NaHCO₃ .
- Racemization : Chiral centers in the oxazepine core may require asymmetric synthesis techniques .
Q. How should researchers address contradictory data in biological activity studies?
Case Example : Discrepancies in IC₅₀ values across assays may arise from:
- Assay Conditions : Variations in pH or ATP concentration in kinase assays .
- Cell Line Heterogeneity : Use standardized cell lines (e.g., HEK293 for SYK inhibition) .
Resolution : - Dose-Response Curves : Repeat assays with triplicate measurements to confirm reproducibility .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity .
Q. What computational methods are recommended for studying target interactions?
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and SYK’s ATP-binding pocket .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl/F) with inhibitory potency using Hammett constants .
Methodological Notes
- Crystallography : For unresolved crystal structures, use SHELXL for refinement .
- Assay Design : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .
- Data Reproducibility : Deposit raw spectral data in repositories like PubChem or Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
